Propan-2-yl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
PROPAN-2-YL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized tetrazolopyrimidine derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, PROPAN-2-YL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
Tetrazolopyrimidine Derivatives: Compounds with similar structures, such as other tetrazolopyrimidine derivatives, share some chemical and biological properties.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring but lacking the tetrazole moiety can be compared to highlight the unique features of the tetrazole ring.
Uniqueness
The uniqueness of PROPAN-2-YL 5-METHYL-7-(2-PROPOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its combined tetrazole and pyrimidine structure, which imparts distinct chemical reactivity and potential biological activities. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C18H23N5O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
propan-2-yl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H23N5O3/c1-5-10-25-14-9-7-6-8-13(14)16-15(17(24)26-11(2)3)12(4)19-18-20-21-22-23(16)18/h6-9,11,16H,5,10H2,1-4H3,(H,19,20,22) |
InChI Key |
NVOXUNMJLFVYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C(=C(NC3=NN=NN23)C)C(=O)OC(C)C |
Origin of Product |
United States |
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